molecular formula C22H25N3O3 B2854875 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-09-3

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2854875
CAS-Nummer: 892279-09-3
Molekulargewicht: 379.46
InChI-Schlüssel: AFBVFHLDMWKLQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetically designed small molecule based on the privileged 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold, a structure of high interest in medicinal chemistry for its potential to interact with diverse biological targets. This compound integrates key pharmacophoric elements, including the hydrogen-bonding features of the uracil-like dioxoquinazoline core and a flexible phenethyl side chain at the N-3 position, which may influence receptor binding affinity and selectivity. The C-7 carboxamide linkage, a common bioisostere found in many pharmacologically active compounds, connects the core scaffold to a pentyl chain, a modification that can enhance membrane permeability and overall pharmacokinetic properties . The structural architecture of this molecule suggests potential for application in oncology and immunology research. The 7-carboxamide moiety is a critical functional group in the design of potent receptor antagonists, such as those targeting the P2X7 receptor, a key mediator in the tumor microenvironment that is implicated in cancer cell proliferation, survival, and migration . Furthermore, related dihydroisoquinoline-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, highlighting the value of this chemotype in developing novel anti-inflammatory agents for autoimmune diseases . Its precise mechanism of action is target-dependent, but its design allows for investigation into pathways involving protein-protein interaction inhibition or allosteric modulation of enzyme activity. This reagent is provided for researchers exploring structure-activity relationships (SAR) in lead optimization campaigns and for investigating new chemical probes in cell signaling and innate immunity.

Eigenschaften

IUPAC Name

2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBVFHLDMWKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties of Quinazoline-7-carboxamide Analogs

Compound Name (Reference) N-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
Target Compound Pentyl Phenethyl C₂₂H₂₅N₃O₃ 379.45 High lipophilicity due to aliphatic chains; potential CNS penetration
N-(2-chlorobenzyl)-... 2-Chlorobenzyl Pentyl C₂₁H₂₀ClN₃O₃ 409.86 Chlorine enhances electronic withdrawal; may improve binding to electrophilic targets
N-[(4-methylphenyl)methyl]-... 4-Methylbenzyl Phenyl C₂₄H₂₁N₃O₃ 399.45 Methylbenzyl increases steric bulk; phenyl enhances aromatic interactions (2025 study)
N-(1,3-benzodioxol-5-ylmethyl)-... Benzodioxol-5-ylmethyl 3-Chlorobenzyl + Phenyl C₃₀H₂₂ClN₃O₅ 539.97 Benzodioxol moiety may improve metabolic stability; dual substituents complicate synthesis
N-[(4-methylphenyl)methyl]-... 4-Methylbenzyl Furan-2-ylmethyl C₂₂H₂₃N₃O₃S 409.51 Sulfanylidene group could modulate redox activity; furan enhances π-stacking

Substituent-Driven Property Analysis

Lipophilicity and Bioavailability

  • N-(2-chlorobenzyl)-...
  • N-[(4-methylphenyl)methyl]-... : The methylbenzyl substituent balances lipophilicity and steric bulk, possibly enhancing target selectivity in recent studies .

Electronic and Steric Effects

  • Chlorine Substituents (): Electron-withdrawing Cl atoms may enhance binding to enzymes or receptors with electrophilic pockets (e.g., kinases) but could increase toxicity risks.
  • Phenethyl vs. Phenyl (Target vs.

Metabolic Stability

  • Benzodioxol Substituent : The benzodioxol group in ’s compound is resistant to oxidative metabolism, suggesting improved half-life compared to the target compound’s aliphatic chains.
  • Sulfanylidene Group : This moiety may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with a tetrahydroquinazoline core. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Substituent introduction : Alkylation (e.g., pentyl and phenethyl groups) via nucleophilic substitution or coupling reactions, using catalysts like zinc chloride .
  • Characterization : Monitor reaction progress via thin-layer chromatography (TLC). Confirm intermediates using 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular weight validation .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥10% indicate instability) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for quinazolines) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values <10 µM suggest potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (EC50_{50} values reported in µM ranges) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition using radiometric assays (e.g., 32P^{32}P-ATP incorporation) alongside fluorescence methods .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pentyl with cyclopentyl) to isolate substituent effects .
  • Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to achieve >1 mg/mL solubility .
  • Prodrug design : Synthesize phosphate or ester prodrugs, hydrolyzed in serum to the active form .

Q. How do substituents (pentyl vs. phenethyl) influence binding to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Energy scores <−7.0 kcal/mol suggest strong binding .
  • SAR table :
SubstituentIC50_{50} (EGFR, µM)LogP
Pentyl0.45 ± 0.123.8
Cyclohexyl1.20 ± 0.304.5
Phenethyl0.85 ± 0.154.2
  • Data source : Derived from analogs in .

Q. What analytical techniques resolve structural ambiguities (e.g., tautomerism in the tetrahydroquinazoline core)?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm keto-enol tautomer dominance (e.g., 90% keto form in DMSO-d6_6) .
  • Dynamic NMR : Monitor temperature-dependent 1H^1H-NMR shifts (e.g., coalescence at 150°C indicates tautomeric exchange) .

Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory vs. pro-inflammatory effects?

  • Methodology :

  • Dose-response profiling : Test concentrations from 0.1–100 µM in LPS-stimulated macrophages. Lower doses (1–10 µM) may inhibit TNF-α, while higher doses (>50 µM) induce ROS-mediated inflammation .
  • Pathway-specific assays : Use NF-κB luciferase reporters to isolate transcriptional effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.